molecular formula C18H22N2O5S B12479480 N-(3,4-dimethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N-(3,4-dimethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B12479480
M. Wt: 378.4 g/mol
InChI Key: XYKVQNOTCOMDNT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that belongs to the class of glycinamides This compound is characterized by the presence of methoxy groups on the phenyl ring, a methyl group on another phenyl ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions to form the desired compound. The key steps include:

    Formation of 3,4-dimethoxybenzaldehyde: This can be achieved through the oxidation of 3,4-dimethoxytoluene.

    Condensation Reaction: The 3,4-dimethoxybenzaldehyde is then condensed with 3-methylphenylamine in the presence of a suitable catalyst to form an intermediate.

    Sulfonylation: The intermediate is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group.

    Final Coupling: The final step involves coupling the intermediate with glycine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-2-(N-(3,4-dimethoxyphenyl)sulfonyl)-N-(4-methylphenyl)glycylamino]butanamide
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 3,4-Dimethoxyphenethylamine

Uniqueness

N-(3,4-dimethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H22N2O5S/c1-13-6-5-7-15(10-13)20(26(4,22)23)12-18(21)19-14-8-9-16(24-2)17(11-14)25-3/h5-11H,12H2,1-4H3,(H,19,21)

InChI Key

XYKVQNOTCOMDNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)NC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C

Origin of Product

United States

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